Cas no 1019500-44-7 ((butan-2-yl)(1-phenylpropyl)amine)

(butan-2-yl)(1-phenylpropyl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, α-ethyl-N-(1-methylpropyl)-
- n-(1-Phenylpropyl)butan-2-amine
- (butan-2-yl)(1-phenylpropyl)amine
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- インチ: 1S/C13H21N/c1-4-11(3)14-13(5-2)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3
- InChIKey: RIALDHSIJVEYHS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(CC)NC(C)CC
(butan-2-yl)(1-phenylpropyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-1g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-100mg |
n-(1-Phenylpropyl)butan-2-amine |
1019500-44-7 | 95% | 100mg |
¥13824 | 2023-02-27 | |
Enamine | EN300-164535-10.0g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-164535-2.5g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-164535-0.05g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-164535-0.25g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-164535-1.0g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 1g |
$728.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-500mg |
n-(1-Phenylpropyl)butan-2-amine |
1019500-44-7 | 95% | 500mg |
¥15093 | 2023-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-5g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
Ambeed | A1053616-5g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 5g |
$824.0 | 2024-04-15 |
(butan-2-yl)(1-phenylpropyl)amine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
(butan-2-yl)(1-phenylpropyl)amineに関する追加情報
Introduction to (butan-2-yl)(1-phenylpropyl)amine and Its Applications in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and material sciences. Among these, (butan-2-yl)(1-phenylpropyl)amine (CAS No. 1019500-44-7) stands out as a versatile molecule with significant potential in various applications. This compound, characterized by its unique structural and chemical properties, has garnered attention in recent years due to its role in synthesizing novel pharmaceutical intermediates and functional materials.
The molecular structure of (butan-2-yl)(1-phenylpropyl)amine consists of a butan-2-yl group attached to a 1-phenylpropyl amine moiety. This configuration imparts specific electronic and steric properties that make it valuable in organic synthesis. The presence of both alkyl and aryl groups allows for diverse chemical modifications, enabling the development of derivatives with tailored functionalities.
In the realm of pharmaceutical research, (butan-2-yl)(1-phenylpropyl)amine has been explored as a precursor in the synthesis of bioactive molecules. Recent studies have highlighted its utility in constructing complex scaffolds that mimic natural products and exhibit pharmacological activity. For instance, researchers have utilized this compound to develop novel ligands for enzyme inhibition, which could lead to the discovery of new therapeutic agents.
One of the most intriguing aspects of (butan-2-yl)(1-phenylpropyl)amine is its potential in material science applications. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for designing functional materials such as catalysts and sensors. Recent advancements in polymer chemistry have demonstrated its use in creating conductive polymers, which are essential for developing flexible electronics and advanced coatings.
The synthesis of (butan-2-yl)(1-phenylpropyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have significantly improved the efficiency and yield of its production. These techniques not only enhance the scalability of the synthesis but also allow for the introduction of additional functional groups, expanding the compound's utility.
Another area where (butan-2-yl)(1-phenylpropyl)amine has shown promise is in the field of drug delivery systems. Researchers are exploring its use as a component in liposomes and nanoparticles, which can enhance the bioavailability and targeted delivery of therapeutic agents. The compound's amphiphilic nature makes it an ideal candidate for forming stable nanostructures that can encapsulate drugs and release them at specific sites within the body.
The growing interest in (butan-2-yl)(1-phenylpropyl)amine is also driven by its role in green chemistry initiatives. Efforts to develop sustainable synthetic routes have led to the discovery of environmentally friendly methods for producing this compound. These methods not only reduce waste but also minimize energy consumption, aligning with global efforts to promote sustainable chemical practices.
Future research directions for (butan-2-yl)(1-phenylpropyl)amine include exploring its potential in drug discovery and developing new applications in nanotechnology. The compound's unique properties make it a valuable tool for chemists and researchers working on cutting-edge technologies. As our understanding of its chemical behavior continues to evolve, we can expect to see even more innovative uses emerge.
In conclusion, (butan-2-yl)(1-phenylpropyl)amine (CAS No. 1019500-44-7) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role in pharmaceutical synthesis, material science, and drug delivery systems underscores its importance in modern chemical research. As advancements continue to be made in synthetic methodologies and application development, the potential uses for this compound are likely to expand even further.
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